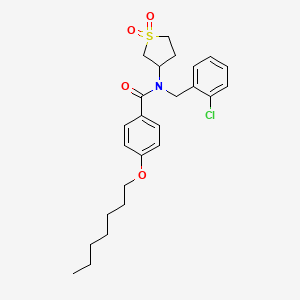
5-Chloro-8-quinolyl (dimethylamino)sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-8-quinolyl (dimethylamino)sulfonate is a chemical compound that belongs to the quinoline family. It is characterized by the presence of a chloro group at the 5th position and a dimethylamino group attached to a sulfonate moiety at the 8th position of the quinoline ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-quinolyl (dimethylamino)sulfonate typically involves the reaction of 5-chloro-8-hydroxyquinoline with dimethylaminosulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the sulfonate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
5-Chloro-8-quinolyl (dimethylamino)sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming 8-quinolyl (dimethylamino)sulfonate.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent like dimethylformamide (DMF).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: 8-quinolyl (dimethylamino)sulfonate.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
5-Chloro-8-quinolyl (dimethylamino)sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is employed in the study of enzyme inhibition and as a fluorescent probe for detecting metal ions.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 5-Chloro-8-quinolyl (dimethylamino)sulfonate involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions, forming stable complexes that inhibit the activity of metalloenzymes. The compound’s fluorescent properties also make it useful in imaging and diagnostic applications.
類似化合物との比較
Similar Compounds
5-Chloro-8-hydroxyquinoline: A closely related compound with similar chemical properties but without the dimethylamino group.
8-Hydroxyquinoline: Lacks the chloro and dimethylamino groups but shares the quinoline core structure.
5,7-Dichloro-8-quinolinol: Contains two chloro groups and is used in similar applications.
Uniqueness
5-Chloro-8-quinolyl (dimethylamino)sulfonate is unique due to the presence of both the chloro and dimethylamino groups, which enhance its reactivity and versatility in various chemical reactions. Its ability to form stable complexes with metal ions and its fluorescent properties make it particularly valuable in research and industrial applications.
特性
分子式 |
C11H11ClN2O3S |
|---|---|
分子量 |
286.74 g/mol |
IUPAC名 |
(5-chloroquinolin-8-yl) N,N-dimethylsulfamate |
InChI |
InChI=1S/C11H11ClN2O3S/c1-14(2)18(15,16)17-10-6-5-9(12)8-4-3-7-13-11(8)10/h3-7H,1-2H3 |
InChIキー |
GNDIXGSXCVCIBI-UHFFFAOYSA-N |
正規SMILES |
CN(C)S(=O)(=O)OC1=C2C(=C(C=C1)Cl)C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12128458.png)
![2-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12128464.png)

![2-amino-N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12128476.png)
![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]morpholine-4-carboxamide](/img/structure/B12128479.png)
![N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-fluorobenzohydrazide](/img/structure/B12128487.png)
![(5Z)-2-(3,4-dimethoxyphenyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12128490.png)
![4-[({[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12128497.png)
![3-(3,4-dimethylbenzenesulfonyl)-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12128510.png)

![5-(4-chlorophenyl)-4-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}thieno[2,3-d]pyrimidine](/img/structure/B12128527.png)

![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,4-difluorobenzenesulfonamide](/img/structure/B12128544.png)

